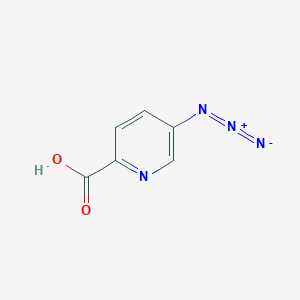

5-Azidopyridine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-azidopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c7-10-9-4-1-2-5(6(11)12)8-3-4/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFBXREGUQVVUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1N=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148758 | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108885-79-6 | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108885796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Azidopyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Azidopyridine 2 Carboxylic Acid and Its Analogs

Direct Synthesis Approaches

Direct synthesis strategies involve the introduction of either the azide (B81097) or the carboxylic acid functionality onto a pyridine (B92270) precursor that already contains the other group. These methods are often favored for their atom economy and straightforward nature.

Introduction of Azide Functionality onto Pyridine Carboxylic Acid Scaffolds

A common and direct approach to 5-azidopyridine-2-carboxylic acid involves starting with a pyridine-2-carboxylic acid scaffold and subsequently introducing the azide group at the 5-position. This can be achieved through several chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing an azide group onto a pyridine ring. This approach requires the presence of a good leaving group, typically a halogen, at the 5-position of the pyridine-2-carboxylic acid. The synthesis begins with the preparation of a 5-halopyridine-2-carboxylic acid. For instance, 5-bromopyridine-2-carboxylic acid can be synthesized by the bromination of pyridine-2-carboxylic acid (picolinic acid) using bromine and a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Once the 5-halo-substituted precursor is obtained, it is treated with an azide source, most commonly sodium azide (NaN₃), in a suitable solvent. The azide ion (N₃⁻) acts as a nucleophile, displacing the halide at the 5-position. The reaction is often heated to proceed at a reasonable rate. The use of an excess of sodium azide, typically 2–3 equivalents, helps to ensure the complete substitution of the halogen. Prolonged heating above 80°C is often employed, though care must be taken to avoid potential side reactions like decarboxylation. The pyridine ring is activated towards this nucleophilic attack by the electron-withdrawing nature of the ring nitrogen. nih.gov

Table 1: Nucleophilic Substitution for Azide Introduction

| Starting Material | Reagents | Product | Key Conditions |

|---|---|---|---|

| 5-Bromopyridine-2-carboxylic acid | Sodium azide (NaN₃) | This compound | Heating, excess NaN₃ |

| 5-Iodopyridine-2-carboxylic acid | Sodium azide (NaN₃) | This compound | Heating, excess NaN₃ |

An alternative to nucleophilic substitution is the diazotization of an amino group, followed by its conversion to an azide. This route starts with 5-aminopyridine-2-carboxylic acid. The primary amine is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to form a diazonium salt. organic-chemistry.org

The resulting pyridine-5-diazonium-2-carboxylate salt is generally unstable and is used immediately in the next step. rsc.org Treatment of the diazonium salt with sodium azide leads to the displacement of the diazonium group (N₂), a very good leaving group, by the azide ion, yielding this compound. This two-step, one-pot procedure is a versatile method for introducing an azide group onto an aromatic ring. organic-chemistry.org

Table 2: Diazotization Route for Azide Introduction

| Starting Material | Reagents | Intermediate | Product |

|---|

Carboxylation Strategies for Azidopyridine Precursors

An alternative direct approach involves starting with an azidopyridine and introducing a carboxylic acid group at the 2-position. This can be achieved through several carboxylation methods. One such strategy involves the formylation of 5-azidopyridine to create 5-azidopyridine-2-carbaldehyde, which is then oxidized to the corresponding carboxylic acid. Formylation can be accomplished using methods like the Duff reaction (using hexamine and trifluoroacetic acid) or the Vilsmeier-Haack reaction. Subsequent oxidation of the aldehyde to the carboxylic acid can be performed using standard oxidizing agents.

Indirect and Convergent Synthesis Routes

Indirect or convergent syntheses build the final heterocyclic system from smaller, functionalized fragments. These routes can offer greater flexibility in accessing a wider range of analogs.

Hemetsberger-Knittel Reaction in Azaindole Formation from Azidopyridine Acrylates

The Hemetsberger-Knittel reaction is a notable example of an indirect route that, while primarily used for indole (B1671886) and azaindole synthesis, involves precursors derived from azidopyridines. wikipedia.orgresearchgate.net This reaction involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. In the context of azaindoles, the "aryl" group is a pyridine ring.

The synthesis starts with an azidopyridine, which is used to prepare an azidopyridine acrylate. This precursor is then heated, leading to the extrusion of dinitrogen (N₂) and the formation of a nitrene intermediate. This highly reactive species then undergoes cyclization onto the adjacent pyridine ring to form the five-membered ring of the azaindole system, specifically yielding an azaindole-2-carboxylic ester. wikipedia.org While this reaction does not directly produce this compound, it utilizes azidopyridine precursors to construct a more complex heterocyclic system that incorporates a carboxylic acid (or ester) functionality. Studies have shown that for the synthesis of substituted 5-, 6-, and 7-azaindoles via this method, higher temperatures and shorter reaction times often lead to better yields compared to the synthesis of analogous indoles. thieme-connect.comresearchgate.net

Advanced Synthetic Techniques

The synthesis of azidopyridine derivatives involves potentially hazardous intermediates and exothermic reactions, making it an ideal candidate for continuous flow chemistry. maynoothuniversity.ie This technology offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous material present at any one time, and improved process control and reproducibility. benthamdirect.comeurekaselect.comnih.gov

A key application of flow chemistry in this context is the diazotization of aminopyridines to form the corresponding diazonium salts, which are then converted to azidopyridines. A continuous flow process has been successfully developed for the safe synthesis of various 2-azidopyridine, 2-azidopyrimidine, and 2-azidoquinoxaline (B6189031) derivatives. benthamdirect.comeurekaselect.com In this setup, small-diameter flow reactors prevent the formation of local hot spots and reduce the risks associated with the explosive nature of N-heterocyclic azides. benthamdirect.com

Table 2: Continuous Flow Synthesis of 2-Azidopyridine Derivatives

| Reaction Type | Key Advantage | Reactor Type | Post-Processing | Reference |

|---|---|---|---|---|

| Diazotization & Azidation | Enhanced safety, control of exothermicity | Small-diameter tubing (FEP/PFA) | In-line extractive work-up | benthamdirect.comeurekaselect.com |

| Telescoped Reactions | Avoids isolation of hazardous intermediates | Connected flow reactors | Direct use in subsequent reaction | benthamdirect.comresearchgate.net |

While specific literature on the stereoselective synthesis of this compound is limited, general principles can be drawn from related fields, such as the synthesis of chiral aziridine-2-carboxylic acids. ru.nlsemanticscholar.orgnih.gov Aziridine-2-carboxylic acid is a valuable chiral building block, and its synthesis often starts from natural amino acids like serine or threonine to establish the desired stereochemistry. ru.nl

In the context of pyridines, stereoselectivity can be introduced through various methods. One approach involves the reaction of an α-silyl carbanion derived from 2-(trimethylsilylmethyl)pyridine with chiral benzaldehyde (B42025) oxime O-methyl ethers. This reaction yields trans-2-aryl-3-(2-pyridyl)aziridines with high stereoselectivity. rsc.org This demonstrates that a pyridine unit can influence and be part of stereoselective transformations.

Another relevant area is the synthesis of atropisomeric compounds, where rotation around a single bond is restricted. Highly atropselective synthesis of C-N atropisomeric amides has been achieved where a Lewis basic pyridine group tethered to the molecule plays a crucial role in facilitating an intramolecular acyl transfer, thereby controlling the stereochemical outcome. whiterose.ac.uk

These examples underscore that while a direct, documented stereoselective synthesis for 5-APCA may not be prominent, the principles of using chiral starting materials, substrate control, and intramolecular catalysis are applicable. Future research could adapt these strategies, for example, by using a chiral auxiliary on the pyridine ring or employing a chiral catalyst to control the introduction of substituents or the formation of the heterocyclic ring itself, to achieve a stereoselective synthesis of azide-substituted pyridine carboxylic acids.

Reactivity and Mechanistic Investigations of 5 Azidopyridine 2 Carboxylic Acid

Azide (B81097) Reactivity Pathways

The azide moiety in 5-azidopyridine-2-carboxylic acid is a high-energy functional group that readily participates in a range of chemical reactions. Its reactivity is central to the utility of the parent molecule in various synthetic applications.

Cycloaddition Reactions (e.g., Huisgen Cycloaddition)

The azide group is a classic 1,3-dipole, making it an ideal participant in 1,3-dipolar cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form stable triazole rings. This class of reactions is a cornerstone of click chemistry, valued for its high efficiency, selectivity, and biocompatibility.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used variant of the Huisgen cycloaddition. In this reaction, a copper(I) catalyst activates the terminal alkyne, facilitating its reaction with the azide. This results in the exclusive formation of the 1,4-disubstituted triazole isomer. The reaction is known for its rapid kinetics and high yields under mild conditions, including in aqueous media. For this compound, the CuAAC reaction provides a straightforward method for conjugation to alkyne-modified molecules.

Mechanism: The generally accepted mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The pyridine (B92270) nitrogen and the carboxylic acid group in this compound can potentially coordinate with the copper catalyst, influencing the reaction rate.

Applications: This reaction is extensively used in bioconjugation, drug discovery, and materials science for linking molecules of interest. The carboxylic acid functionality of this compound allows for its incorporation into biological systems, where it can then be "clicked" with an alkyne-tagged partner.

| Catalyst | Reactant | Product | Isomer |

| Copper(I) | Terminal Alkyne | 1,4-disubstituted triazole | 1,4-isomer |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free version of the azide-alkyne cycloaddition. This reaction utilizes a strained cyclooctyne (B158145), which has a significantly lower activation energy for the reaction with an azide compared to a linear alkyne. The elimination of the need for a cytotoxic copper catalyst makes SPAAC particularly valuable for in vivo applications.

Mechanism: The reaction proceeds through a concerted [3+2] cycloaddition mechanism. The rate of the reaction is highly dependent on the structure of the cyclooctyne and the electronic properties of the azide. The electron-withdrawing nature of the pyridine ring in this compound can enhance the electrophilicity of the azide group, potentially accelerating the reaction rate.

Relevance: While direct studies on this compound in SPAAC are not extensively documented, its application in bioorthogonal chemistry strongly implies the utility of this pathway.

| Reactant 1 | Reactant 2 | Product | Catalyst |

| This compound | Strained Cyclooctyne | Triazole | None |

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) offers a complementary regioselectivity to CuAAC, yielding the 1,5-disubstituted triazole isomer. This provides an alternative method for creating structurally diverse triazole products.

Mechanism: The mechanism of RuAAC is distinct from that of CuAAC and is believed to involve the formation of a ruthenium-acetylide intermediate, followed by oxidative coupling with the azide to form a six-membered ruthenacycle. Reductive elimination then yields the 1,5-triazole product.

Significance: The ability to selectively generate either the 1,4- or 1,5-triazole isomer by choosing between a copper or ruthenium catalyst, respectively, is a powerful tool in chemical synthesis.

| Catalyst | Reactant | Product | Isomer |

| Ruthenium | Terminal Alkyne | 1,5-disubstituted triazole | 1,5-isomer |

Staudinger Ligation and Aza-Wittig Reactions

Beyond cycloadditions, the azide group of this compound can react with phosphines in what is known as the Staudinger reaction. This reaction can be adapted to form a stable amide bond in a process called the Staudinger ligation or can be used to synthesize imines via the aza-Wittig reaction.

The initial step in both pathways is the reaction of the azide with a phosphine (B1218219) to form an aza-ylide intermediate. The fate of this intermediate determines the final product.

Staudinger Ligation: In the Staudinger ligation, the phosphine reagent contains an electrophilic trap (typically a methyl ester) that is positioned to react with the aza-ylide in an intramolecular fashion. This results in the formation of an amide bond and the release of a phosphine oxide. This reaction is highly specific and has found applications in chemical biology for the selective labeling of biomolecules.

Aza-Wittig Reaction: In the absence of an intramolecular trap, the aza-ylide can react with an external electrophile, such as an aldehyde or ketone, in an aza-Wittig reaction. This reaction leads to the formation of an imine and a phosphine oxide. The aza-Wittig reaction is a valuable tool for the synthesis of nitrogen-containing heterocycles and other complex molecules.

Thermal Decomposition and Nitrene Generation

Azidopyridines are known to be thermally sensitive compounds, and this compound is no exception. Upon heating, it can undergo decomposition with the extrusion of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. The properties of this nitrene and its subsequent reactions are of significant interest.

The thermal decomposition of similar azidopyridines has been shown to be an exothermic process. nih.gov Studies on other azidopyridines indicate that the decomposition mechanism involves the initial, rate-limiting step of nitrogen molecule cleavage to form a nitrene. researchgate.net

Nitrene Intermediate: The initially formed nitrene is a singlet nitrene, which is a closed-shell species. This singlet nitrene can be highly reactive and can undergo a variety of transformations, including insertion into C-H and O-H bonds, or rearrangement. The singlet nitrene is in equilibrium with a more stable triplet nitrene, which behaves as a diradical. The intersystem crossing between the singlet and triplet states can be influenced by the solvent and the electronic properties of the pyridine ring. The photochemistry of the related 5-azido-2-aminopyridine has shown that the singlet nitrene can undergo intersystem crossing to the triplet state. nih.gov

Subsequent Reactions: The generated pyridylnitrene can undergo several subsequent reactions. Intramolecularly, it can rearrange to form various isomeric structures. Intermolecularly, it can react with other molecules in the reaction mixture. In the absence of other trapping agents, the nitrenes can react with each other to form azo compounds or other polymeric materials. The decomposition of other azidopyridines has been observed to lead to the formation of amorphous substances containing polyconjugated fragments. researchgate.net

| Precursor | Condition | Intermediate | Potential Products |

| This compound | Thermal | Pyridylnitrene | Azo compounds, polymeric materials, insertion products |

Photochemical Transformations (e.g., Ring Expansion of Nitrenes)

The photochemical behavior of this compound is primarily governed by the azide group, which upon photolysis, is expected to extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate, 2-carboxypyridyl-5-nitrene. While specific studies on the photolysis of this compound are not extensively documented, the well-established photochemistry of other aryl and heteroaryl azides provides a strong basis for predicting its reactivity. josorge.comnsf.gov

The generated singlet nitrene can undergo several transformations, with ring expansion being a prominent pathway for pyridylnitrenes. This expansion would lead to the formation of a seven-membered ring system, a 1,3-didehydroazepine derivative. This process is driven by the relief of ring strain and the formation of a more stable electronic system.

Alternatively, the nitrene can undergo intersystem crossing to the more stable triplet ground state. This triplet nitrene can then participate in other reactions, such as hydrogen abstraction from the solvent or other molecules, or engage in radical-type additions. The presence of the carboxylic acid group could potentially influence the reaction pathway by acting as an intramolecular trapping agent or by altering the electronic properties of the nitrene.

Studies on the photolysis of crystalline 4-azido-2,3,5,6-tetrafluorobenzoic acid have shown the formation of stable triplet nitrenes at room temperature, suggesting that the solid-state environment can significantly impact the lifetime and reactivity of the nitrene intermediate. nsf.gov Similar stabilization might be achievable for the nitrene derived from this compound, potentially opening avenues for controlled synthetic applications.

Table 1: Potential Photochemical Transformation Products of this compound

| Reactant | Condition | Intermediate | Potential Product(s) | Reaction Type |

|---|---|---|---|---|

| This compound | UV irradiation | 2-Carboxypyridyl-5-nitrene | 1,3-Didehydroazepine derivative | Ring Expansion |

| This compound | UV irradiation | 2-Carboxypyridyl-5-nitrene (triplet) | 5-Amino-pyridine-2-carboxylic acid (via H-abstraction) | Reduction |

Carboxylic Acid Reactivity Pathways

The carboxylic acid group at the 2-position of the pyridine ring offers a handle for a variety of chemical modifications, allowing for the conjugation of this molecule to other substrates or the alteration of its physicochemical properties. ontosight.ai

The carboxylic acid moiety of this compound readily undergoes amidation and esterification reactions to form the corresponding amides and esters. These transformations typically require the activation of the carboxylic acid to enhance its electrophilicity.

Amidation: The formation of an amide bond is a crucial reaction in medicinal chemistry for linking molecules. Amidation of this compound can be achieved by reacting it with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. Another approach involves the in-situ formation of selenocarboxylates which then react with azides to form amides, providing a chemoselective route. nih.govresearchwithrutgers.com

Esterification: Similar to amidation, esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The Steglich esterification, which employs DCC and a catalytic amount of DMAP, is a mild and efficient method for forming esters, even with sterically hindered alcohols. wikipedia.org The reaction of the carboxylic acid with alcohols can also be catalyzed by solid acid catalysts like Al₂(SO₄)₃·18H₂O under solvent-free conditions, offering a greener alternative. khanacademy.org

Table 2: Common Reagents for Amidation and Esterification of this compound

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Amidation | Amine, DCC/HOBt or DIC/DMAP | Anhydrous organic solvent, room temperature | 5-Azidopyridine-2-carboxamide derivative |

| Esterification | Alcohol, DCC/DMAP (Steglich) | Anhydrous organic solvent, room temperature | 5-Azidopyridine-2-carboxylate ester derivative |

| Esterification | Alcohol, Concentrated H₂SO₄ (Fischer) | Heat | 5-Azidopyridine-2-carboxylate ester derivative |

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a potential reaction pathway for this compound, particularly under thermal stress. Generally, the decarboxylation of aromatic carboxylic acids requires high temperatures. However, the presence of certain functional groups can facilitate this process. For picolinic acids (pyridine-2-carboxylic acids), uncatalyzed decarboxylation can lead to the formation of a stable carbene. nih.gov

The mechanism of decarboxylation can be influenced by the reaction conditions. In acidic media, the reaction often proceeds through the formation of an enol intermediate. For some heterocyclic carboxylic acids, decarboxylation can be promoted by catalysts such as potassium carbonate in toluene. It is important to consider that prolonged heating during other reactions, such as nucleophilic substitution to introduce the azide group, could lead to undesired decarboxylation as a side reaction.

To facilitate nucleophilic attack at the carboxyl carbon for reactions like amidation and esterification, the carboxylic acid group must be activated. This typically involves converting the hydroxyl group into a better leaving group.

Common activation strategies include:

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid into a highly reactive acyl chloride.

Acyl Azide Formation: While the parent molecule already contains an azide group, the carboxylic acid can be converted to an acyl azide, which can then undergo Curtius rearrangement. However, this would compete with the reactivity of the existing aromatic azide.

Active Ester Formation: The carboxylic acid can be converted into an active ester, for example, by reaction with N-hydroxysuccinimide (NHS) or pentafluorophenol. These active esters are more stable than acyl chlorides but still sufficiently reactive towards nucleophiles.

Use of Coupling Agents: As mentioned previously, coupling agents like DCC, DIC, HBTU, and HATU are widely used to activate carboxylic acids in situ for amide and ester bond formation. These reagents form a highly reactive intermediate that is then attacked by the nucleophile.

Detailed Mechanistic Studies of this compound Transformations

While detailed mechanistic studies specifically on this compound are limited, the mechanisms of the individual reactions of its functional groups are well-established.

Azide Reactivity Mechanism: The 1,3-dipolar cycloaddition of the azide with an alkyne is a concerted pericyclic reaction. In the copper-catalyzed version (CuAAC), the mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. The reduction of the azide to an amine via the Staudinger reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then eliminates N₂ to form an aza-ylide that is subsequently hydrolyzed.

Carboxylic Acid Reactivity Mechanism: The mechanism of amidation and esterification using coupling agents like DCC involves the initial activation of the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine or alcohol nucleophile to form the final product and dicyclohexylurea as a byproduct. In acid-catalyzed esterification (Fischer mechanism), the protonation of the carbonyl oxygen of the carboxylic acid enhances its electrophilicity, allowing for nucleophilic attack by the alcohol.

Computational studies can provide further insight into the reaction mechanisms, transition states, and the influence of the electronic structure of this compound on its reactivity. Such studies can help in predicting the most favorable reaction pathways and in designing more efficient and selective synthetic routes.

Radical Intermediates in Azide Chemistry

The chemistry of aromatic azides upon thermal or photochemical activation is often characterized by the formation of highly reactive nitrene intermediates, which are species with a monovalent, neutral nitrogen atom. While direct experimental evidence such as Electron Paramagnetic Resonance (EPR) spectroscopy for radical intermediates in the reactions of this compound is not extensively documented, the thermal decomposition of analogous azidopyridines is known to proceed through the initial rate-limiting step of nitrogen molecule extrusion to form a nitrene.

This process can be represented as: R-N₃ → R-N + N₂

For this compound, the resulting intermediate would be 5-nitreno-pyridine-2-carboxylic acid. The subsequent fate of this nitrene intermediate is typically rapid, leading to a variety of products through intermolecular reactions. These reactions can result in the formation of complex, polymeric materials, often described as amorphous substances containing polyconjugated fragments. In the case of other substituted azidopyridines, these have been observed to form planar, two-dimensional networks.

Transition State Analysis in Key Transformations

The key transformations of this compound include cycloaddition reactions and thermal decomposition. The analysis of the transition states in these reactions provides valuable insights into the reaction kinetics and mechanisms. Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating these aspects.

Cycloaddition Reactions:

The azide group of this compound can act as a 1,3-dipole in cycloaddition reactions, most notably in Huisgen 1,3-dipolar cycloadditions with alkynes to form triazoles. The reactivity of the azide in these reactions is significantly influenced by the electronic effects of the substituents on the pyridine ring.

Computational modeling using DFT (B3LYP/6-31G*) has been employed to predict the reactivity of this compound in click chemistry applications. A key finding from these studies is that the electron-withdrawing carboxylic acid group at the 2-position increases the electrophilicity of the azide group. This electronic effect leads to a reduction in the activation energy for strain-promoted azide-alkyne cycloaddition (SPAAC) by approximately 15 kcal/mol when compared to analogous azides lacking the carboxylic acid functionality. This lowering of the activation barrier significantly accelerates the reaction rate, making this compound a more reactive partner in such bioconjugation reactions.

| Compound | Substituent Effect | Change in Activation Energy (ΔEa) | Computational Method |

|---|---|---|---|

| This compound | Electron-withdrawing (-COOH) | ~ -15 kcal/mol (relative to non-carboxylic analog) | DFT (B3LYP/6-31G*) |

Thermal Decomposition:

The thermal decomposition of aromatic azides is another critical transformation that proceeds through a distinct transition state. For related compounds like 5-azidopyrazoles, studies have indicated that the thermal loss of nitrogen is facilitated by an electrostatic stabilization within a charge-separated transition state. It is plausible that a similar mechanism is at play for this compound.

While specific transition state geometries and activation energies for the thermal decomposition of this compound have not been detailed in the available literature, a comparative analysis with its cycloaddition pathway is critical for understanding its chemical selectivity. The relative energy barriers of the transition states for these competing reactions would determine the major reaction pathway under a given set of conditions.

| Transformation | Key Intermediate/Transition State Concept | Influence of Functional Groups |

|---|---|---|

| Cycloaddition (e.g., SPAAC) | 1,3-Dipolar Transition State | -COOH group increases azide electrophilicity, lowering the activation energy. |

| Thermal Decomposition | Charge-separated Transition State leading to Nitrene Intermediate | -COOH and pyridine ring likely stabilize the transition state through electron withdrawal. |

Further detailed computational and experimental studies are necessary to fully elucidate the intricate details of the radical intermediates and transition states involved in the rich chemistry of this compound.

Derivatization Strategies for 5 Azidopyridine 2 Carboxylic Acid

Modification of the Carboxylic Acid Moiety

The carboxylic acid group in 5-azidopyridine-2-carboxylic acid provides a key handle for derivatization, enhancing the molecule's utility in various applications.

Ester and Amide Formation for Probe Development

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for creating functional probes. This transformation is often achieved through standard coupling reactions. asianpubs.orgyoutube.comyoutube.com

Esterification: The formation of esters can be accomplished by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. google.com This method allows for the introduction of various alkyl or aryl groups, which can modulate the compound's solubility and cell permeability.

Amide Formation: Amide synthesis is frequently employed to link this compound to biomolecules or fluorescent tags. nih.govuran.ua Reagents like 1,1'-carbonyldiimidazole (B1668759) can be used to activate the carboxylic acid, facilitating its reaction with primary or secondary amines to form a stable amide bond. uran.ua This approach has been utilized to create a library of pyridyl amides with potential antimicrobial activity. uran.ua The reaction conditions for amide formation can be optimized, with microwave irradiation being a technique to accelerate the process and improve yields. asianpubs.org

These derivatization reactions are crucial for developing probes that can be used to study biological processes. For instance, by attaching a fluorescent reporter group via an amide linkage, researchers can track the localization of the molecule within cells.

Conversion to other Functional Groups (e.g., Amines)

The carboxylic acid can be converted into other functional groups, further expanding the synthetic possibilities. A notable transformation is its conversion to an amine. This can be achieved through a multi-step process involving the conversion of the carboxylic acid to an acyl azide (B81097), followed by a Curtius rearrangement to yield an isocyanate, which is then hydrolyzed to the amine. patentcut.com Alternatively, the carboxylic acid can be reduced to an alcohol, which can then be converted to an amine through various methods. nih.gov The resulting aminopyridine derivatives are valuable intermediates in the synthesis of more complex molecules. patentcut.com

Modification of the Azide Moiety

The azide group is a versatile functional group that plays a central role in the application of this compound in bioorthogonal chemistry.

Pre-functionalization for Click Chemistry Applications

The azide group is a key component for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. units.itnih.gov The most common click reaction involving azides is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage. nih.gov this compound can be "pre-functionalized" by reacting it with an alkyne-containing molecule before its intended application. This creates a triazole-linked conjugate with desired properties.

Strain-promoted azide-alkyne cycloaddition (SPAAC) is another important click chemistry reaction that does not require a cytotoxic copper catalyst. nih.govnih.gov In this case, the azide reacts with a strained cyclooctyne (B158145) to form the triazole product. nih.govnih.gov This method is particularly useful for in vivo applications, such as fluorescently labeling biomolecules in living cells. nih.govnih.gov

| Reaction Type | Catalyst | Key Features | Application Example |

| CuAAC | Copper(I) | High efficiency and selectivity. nih.gov | Synthesis of peptide conjugates. units.it |

| SPAAC | None (strain-promoted) | Biocompatible, no cytotoxic catalyst needed. nih.govnih.gov | Live cell imaging. nih.govnih.gov |

Introduction of Halogen Substituents for Orthogonal Functionalization

The introduction of halogen substituents onto the pyridine (B92270) ring can provide an additional site for chemical modification, allowing for orthogonal functionalization. This means that the halogen and the azide or carboxylic acid can be reacted selectively and independently of each other. Halogenation can be achieved through various methods, such as electrophilic aromatic substitution. For example, bromination of pyridine-2-carboxylic acid can yield 5-bromopyridine-2-carboxylic acid. The resulting halopyridine can then undergo nucleophilic substitution with sodium azide to introduce the azide group.

Alternatively, decarboxylative halogenation methods can be used to replace the carboxylic acid group with a halogen, such as bromine or iodine. nih.govprinceton.edu This provides a route to 5-azido-2-halopyridines, which can then be further functionalized at the halogenated position. The Hell-Volhard-Zelinskii reaction allows for the α-bromination of carboxylic acids, which could potentially be applied to derivatives of this compound. libretexts.org

Orthogonal Derivatization Techniques Leveraging Dual Functionality

The presence of both a carboxylic acid and an azide group allows for orthogonal derivatization, where each group can be modified independently without interfering with the other. researchgate.net This dual functionality is a significant advantage for creating complex molecular architectures.

For example, the carboxylic acid can be selectively coupled with an amine to form an amide bond, while the azide group remains available for a subsequent click chemistry reaction. researchgate.net This strategy has been used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives. In one study, 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid was coupled with various amino acid derivatives via its active ester intermediate to form amides. researchgate.net The azide group could then be used for further modifications. This approach enables the construction of bifunctional molecules that can, for instance, target a specific protein (via the amide-linked moiety) and be visualized (via a fluorescent tag attached through click chemistry).

The ability to perform sequential and selective reactions on the two different functional groups of this compound makes it a highly versatile building block in medicinal chemistry and drug discovery.

Applications in Advanced Organic Synthesis

Construction of Nitrogen-Containing Heterocycles

The azide (B81097) moiety in 5-Azidopyridine-2-carboxylic acid is a linchpin for the synthesis of a wide array of nitrogenous heterocyclic systems. Through various modes of reactivity, including cycloadditions and reductive cyclizations, this compound serves as a versatile precursor to numerous important chemical structures.

The azide group's ability to act as a 1,3-dipole or a nitrene precursor is fundamental to its role in synthesizing five-membered aromatic heterocycles. While specific literature on the use of this compound for all these heterocycles is not extensively detailed, the known reactivity of aryl azides provides a strong basis for its application in these transformations.

Pyrroles: The synthesis of pyrrole-2-carboxylic acid derivatives can be achieved through the reaction of 2H-azirines with enamines. Although not a direct application of an azide, the azide group can be a precursor to the corresponding amine, which can then be used in further synthetic steps.

Pyrazoles: Aryl azides can be utilized in the synthesis of pyrazole (B372694) derivatives. For instance, 5-azido-1,3-diphenyl-1H-pyrazole-4-carbaldehyde has been used as a starting material for the synthesis of various pyrazole derivatives. researchgate.net This suggests that this compound could similarly serve as a precursor in pyrazole synthesis.

Imidazoles: The synthesis of imidazole (B134444) derivatives often involves multicomponent reactions or the cyclization of appropriate precursors. mdpi.comresearchgate.netorganic-chemistry.orgtci-thaijo.orgnih.govnih.gov The azide group of this compound can be reduced to an amine, a common starting material for imidazole synthesis.

Triazoles: The most prominent application of this compound in heterocycle synthesis is in the formation of 1,2,3-triazoles via [3+2] cycloaddition reactions, a cornerstone of "click chemistry". ontosight.ainih.govnih.gov This reaction is highly efficient and regioselective, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles. nih.govyoutube.com The resulting triazole ring is a valuable pharmacophore in medicinal chemistry.

| Heterocycle | General Synthetic Approach from Azide Precursors | Key Features |

| Pyrroles | Reaction of azirines (derived from azides) with enamines. | Provides access to substituted pyrrole-2-carboxylic acids. |

| Pyrazoles | Cycloaddition reactions of azides with suitable partners. | Versatile route to functionalized pyrazoles. researchgate.net |

| Imidazoles | Reduction of the azide to an amine, followed by cyclization. | Access to a key medicinal chemistry scaffold. mdpi.comresearchgate.netorganic-chemistry.orgtci-thaijo.orgnih.govnih.gov |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govyoutube.com | High efficiency, regioselectivity, and biocompatibility. nih.gov |

The synthesis of fused pyridine (B92270) systems represents a significant area of organic synthesis, and the functionalities present in this compound can be strategically employed to construct these bicyclic and polycyclic frameworks.

Quinolines: The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the electrophilic cyclization of azido-substituted precursors. nih.govorganic-chemistry.org For example, the intramolecular cyclization of 1-azido-2-(2-propynyl)benzene derivatives smoothly affords quinolines. nih.govorganic-chemistry.org While a direct application of this compound in this context is not explicitly reported, the principle of intramolecular cyclization of an azide onto a suitably positioned reactive group is a plausible strategy for constructing quinoline-like structures fused to the pyridine ring. Other established methods for quinoline synthesis include the Doebner and Pfitzinger reactions. ajchem-a.com

Imidazo[1,2-a]pyridines: These fused heterocycles are important scaffolds in medicinal chemistry. mdpi.comresearchgate.netorganic-chemistry.orgtci-thaijo.orgnih.govnih.gov Their synthesis often involves the reaction of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions. mdpi.comresearchgate.netorganic-chemistry.orgtci-thaijo.orgnih.govnih.gov The reduction of the azide group in this compound to the corresponding 5-aminopyridine-2-carboxylic acid would provide a key intermediate for the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives. sigmaaldrich.com

Aziridine-2-carboxylic acid and its derivatives are valuable chiral building blocks in organic synthesis, serving as precursors to a variety of amino acids and other biologically active molecules. ru.nlnih.govresearchgate.netnih.govmdpi.com The synthesis of aziridines can be achieved through the addition of nitrenes, which can be generated from azides, to alkenes. While direct synthesis of aziridine-2-carboxylic acid derivatives from this compound is not well-documented, the general principle of nitrene addition to a suitable alkene precursor bearing a carboxylic acid or ester group is a recognized synthetic strategy.

Building Blocks for Complex Molecular Architectures and Libraries

The bifunctional nature of this compound makes it an ideal building block for the construction of complex molecules and for the generation of molecular libraries for drug discovery and other applications. ontosight.ai

The azide group provides a handle for "click" chemistry, allowing for the efficient and specific conjugation to molecules containing an alkyne or a strained alkene. ontosight.ainih.govnih.gov This has been widely exploited in bioconjugation, materials science, and medicinal chemistry. The carboxylic acid group, on the other hand, can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides, providing a point for further diversification. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, enabling the rapid assembly of complex structures and combinatorial libraries.

| Functional Group | Application in Molecular Diversity |

| Azide | "Click" chemistry with alkynes for bioconjugation and library synthesis. |

| Carboxylic Acid | Conversion to amides, esters, etc., for further diversification. |

Catalyst Design and Ligand Development (e.g., for Metal-Catalyzed Reactions)

Pyridine-2-carboxylic acid and its derivatives are well-known ligands in coordination chemistry and have been employed in the development of catalysts for a range of metal-catalyzed reactions. rsc.orgnih.govrsc.orgnih.govprinceton.edu The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can chelate to a metal center, forming stable complexes that can mediate a variety of transformations.

The presence of the azide group at the 5-position of the pyridine ring in this compound offers an additional functional handle that can be used to immobilize the catalytic complex on a solid support or to tether it to a larger molecular assembly. Furthermore, the electronic properties of the pyridine ring can be modulated by the azide group, which in turn can influence the catalytic activity of the metal center. While specific examples of this compound being used as a ligand in catalysis are not abundant in the literature, the established role of related pyridine-2-carboxylic acids suggests its potential in this area. rsc.orgrsc.orgnih.gov For instance, pyridine-2-carboxylic acid itself has been shown to be an effective catalyst in the multi-component synthesis of pyrazolo[3,4-b]quinolinones. rsc.org

Computational Chemistry and Theoretical Investigations

Electronic Structure Analysis of 5-Azidopyridine-2-carboxylic Acid and its Intermediates

The electronic structure of this compound is fundamental to its reactivity. The molecule features a pyridine (B92270) ring, which is inherently electron-deficient, substituted with both an azido (B1232118) (-N₃) group and a carboxylic acid (-COOH) group. ontosight.ai Computational analyses, such as Density Functional Theory (DFT), are employed to map the electron distribution and identify reactive sites within the molecule. researchgate.netasianresassoc.org

The pyridine nitrogen and the electron-withdrawing carboxylic acid group significantly influence the electronic environment of the ring. This electron deficiency facilitates nucleophilic substitution reactions at the ring's carbon atoms. Furthermore, the carboxylic acid group, being electron-withdrawing, enhances the electrophilicity of the azide (B81097) group. This increased electrophilicity can lower the activation energy for certain reactions, such as cycloadditions.

Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are computational methods used to study donor-acceptor interactions and visualize charge distributions. researchgate.netasianresassoc.org For pyridine derivatives, these analyses reveal the locations most susceptible to electrophilic or nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the azide group and the oxygen atoms of the carboxylic acid are regions of high electron density, while the hydrogen of the carboxylic acid and parts of the pyridine ring are electron-poor.

Table 1: Calculated Electronic Properties of Functional Groups in Aromatic Systems (Note: This table is illustrative, based on general principles from computational studies of substituted pyridines. researchgate.netnih.govnih.gov Values are representative.)

| Functional Group | Property | Calculated Value/Effect |

|---|---|---|

| Azido (-N₃) | Charge on Nα (attached to ring) | Slightly positive |

| Charge on Nγ (terminal) | Significantly negative | |

| HOMO/LUMO Contribution | Contributes to both, indicating reactivity as both a nucleophile and electrophile | |

| Carboxylic Acid (-COOH) | Electron-Withdrawing Effect | Strong (pKa ~1.8 for 5-nitropyridine-2-carboxylic acid vs ~4.5 for the azido analog) |

| Charge on Carbonyl Carbon | Positive | |

| Charge on Hydroxyl Oxygen | Negative | |

| Pyridine Nitrogen | Charge | Negative, site for protonation |

Reaction Pathway Elucidation and Energy Landscapes for Azide Transformations

Computational chemistry is crucial for mapping the reaction pathways and understanding the energy profiles of transformations involving the azide group. The azide moiety in this compound is highly versatile, participating in reactions like cycloadditions (e.g., "click chemistry"), reductions, and rearrangements. nih.gov

Theoretical models can elucidate the mechanisms of these reactions by identifying transition states, intermediates, and the associated activation energies. For instance, DFT calculations have been used to model the transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These studies show that the electron-withdrawing nature of the carboxylic acid group can reduce the activation energy for such reactions by a significant margin.

Energy landscape analysis provides a broader view of a molecule's conformational possibilities and the energetic costs of transitioning between them. nih.govnih.gov For a molecule like this compound, this can reveal how its conformation might change upon binding to a biological target, such as an enzyme. nih.gov By computing the energy of different rotamers (rotational isomers) and their probabilities, researchers can understand the dynamic features that contribute to binding affinity and specificity. nih.govnih.gov The reaction between azides and thioacids to form amides, for example, is influenced by the electronic nature of the azide; electron-deficient azides tend to react more rapidly. nih.gov

Table 2: Representative Energy Barriers for Azide Reactions (Note: The following data is illustrative, based on findings for related compounds, to demonstrate the utility of computational analysis in reaction pathway elucidation. )

| Reaction Type | Substituent Effect | Calculated Activation Energy (Illustrative) |

|---|---|---|

| Azide-Alkyne Cycloaddition | Without -COOH group | Reference Eₐ |

| Azide-Alkyne Cycloaddition | With -COOH group | Eₐ reduced by ~15 kcal/mol |

| Thermal Decomposition (N₂ extrusion) | - | High, but lower than many simple aryl azides due to ring electronics |

| Reduction to Amine | - | Pathway dependent on reducing agent and catalyst |

Prediction of Spectroscopic Properties for Structural Elucidation

A key application of computational chemistry is the prediction of spectroscopic data (e.g., NMR, IR, Raman, UV-Vis) to aid in the structural confirmation of synthesized compounds. aip.org By calculating these properties for a proposed structure, a direct comparison can be made with experimental spectra. semanticscholar.orgnih.gov

DFT methods are commonly used to calculate vibrational frequencies (for IR and Raman spectra) and nuclear magnetic shielding constants (for NMR spectra). researchgate.netbookpi.org The calculated results are often in excellent agreement with experimental data, which helps in assigning specific spectral peaks to particular vibrational modes or atoms within the molecule. nih.govmdpi.com This is particularly valuable for complex molecules where spectral overlap can make experimental assignment ambiguous. nih.gov For example, computational analysis can definitively distinguish between the carbonyl stretching frequency of the carboxylic acid and other potential vibrations in the same region of an IR spectrum. nih.gov

Time-dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.net These calculations can help explain the effects of substituents and solvent on the absorption maxima. nih.gov

Table 3: Comparison of Experimental and Computationally Predicted Spectroscopic Data (General Application) (Note: This table illustrates the principle of using computational methods to verify experimental results for related heterocyclic compounds. mdpi.commdpi.com)

| Spectroscopic Technique | Predicted Data (DFT) | Experimental Data | Correlation |

|---|---|---|---|

| FT-IR (Vibrational Frequencies) | C=O stretch: ~1777 cm⁻¹ | C=O stretch: ~1728 cm⁻¹ | Good correlation allows for precise peak assignment mdpi.com |

| N=N=N stretch: ~2100-2150 cm⁻¹ | Strong absorption in the characteristic azide region | Confirms presence of the azido group | |

| ¹H NMR (Chemical Shifts) | Pyridine H: 7.0-9.0 ppm | Consistent with experimental values for substituted pyridines | Helps assign protons in the aromatic ring mdpi.com |

| ¹³C NMR (Chemical Shifts) | C-COOH: ~165-175 ppm | Consistent with experimental values | Confirms presence and environment of carboxylic carbon |

Structure-Reactivity Relationship Studies of Azido- and Carboxylic Acid Groups

The carboxylic acid group at the 2-position can influence the reactivity of the azide at the 5-position through inductive and resonance effects transmitted through the pyridine ring. researchgate.netresearchgate.net Furthermore, the carboxylic acid can participate in intramolecular hydrogen bonding, potentially influencing the conformation and reactivity of the nearby pyridine nitrogen. orgchemres.orgresearchgate.net

Applications in Chemical Biology and Bioconjugation

Site-Selective Bioconjugation Methodologies utilizing Azide (B81097) Functionality

The azide group is a key functional group in bioorthogonal chemistry, allowing for specific covalent bond formation in complex biological environments. Bioconjugation using this functionality must often be site-specific to ensure that the modification does not disrupt the biomolecule's function. bionordika.fi 5-Azidopyridine-2-carboxylic acid leverages its azide group for several powerful site-selective bioconjugation reactions. ontosight.ai

The most prominent of these is the Huisgen 1,3-dipolar cycloaddition between the azide and an alkyne to form a stable triazole ring. ontosight.aiwikipedia.org This reaction has variants that offer different levels of control and biocompatibility:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and widely used "click chemistry" reaction. wikipedia.org It typically unites a terminal alkyne and an azide to exclusively form the 1,4-disubstituted 1,2,3-triazole linkage. wikipedia.orgnih.gov The reaction is accelerated by a copper(I) catalyst, which can be generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. wikipedia.org This method is valuable for creating complex bioconjugates, such as linking small molecules to proteins or functionalizing polymers. bionordika.fi

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, ruthenium-catalyzed cycloadditions yield the 1,5-regioisomer of the triazole. wikipedia.org A significant advantage of RuAAC is its ability to utilize both terminal and internal alkynes, broadening its substrate scope. wikipedia.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC was developed. bionordika.fi This "copper-free" click chemistry utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react rapidly with azides without the need for a metal catalyst. bionordika.finih.gov This methodology is particularly suited for in vivo studies in living cells or organisms. bionordika.fi

Comparison of Azide-Alkyne Cycloaddition Methodologies

| Methodology | Catalyst | Alkyne Type | Product (Triazole Regioisomer) | Key Advantage |

|---|---|---|---|---|

| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | High efficiency and regioselectivity. wikipedia.org |

| RuAAC | Ruthenium | Terminal & Internal | 1,5-disubstituted | Broader alkyne scope. wikipedia.org |

| SPAAC | None (Strain-Promoted) | Cyclooctynes (e.g., DBCO) | Mixture (typically) | Copper-free, suitable for living systems. bionordika.fi |

Protein and Peptide Modification Strategies

The modification of proteins and peptides is crucial for studying their function, improving their therapeutic properties, and creating novel biomaterials. This compound offers a dual-handle approach to such modifications.

The carboxylic acid group can be activated and coupled to free amine groups on a protein, such as the N-terminus or the side chain of lysine (B10760008) residues, to form a stable amide bond. ontosight.aibionordika.fi This strategy incorporates the azido-pyridine moiety onto the biomolecule. Subsequently, the azide group is available for bioorthogonal ligation via the click chemistry reactions described previously (CuAAC, SPAAC), allowing for the attachment of a second molecule of interest, such as a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol (PEG) chain.

General strategies for enhancing peptide performance can be conceptually applied using building blocks like this compound:

Non-natural Amino Acid Incorporation: Synthetically incorporating an amino acid derivative carrying the this compound moiety into a peptide sequence during solid-phase peptide synthesis introduces a specific site for conjugation. This is a powerful method for creating peptides with unique chemical and structural properties. nih.gov

Cyclization: The azide and a corresponding alkyne can be incorporated at different positions within a linear peptide. An intramolecular azide-alkyne cycloaddition can then be used to create a cyclic peptide. nih.govnih.govnih.gov Peptide cyclization is a known strategy to improve stability and resistance to proteolytic degradation. nih.gov

Surface Modification of Nanoparticles: Peptides or proteins modified with this compound can be conjugated to alkyne-functionalized nanoparticles. This direct delivery approach is used to facilitate targeted delivery of therapeutics. nih.gov

Protein and Peptide Modification Approaches

| Strategy | Description | Role of this compound |

|---|---|---|

| Amide Bond Formation & Click Chemistry | Two-step modification: first, conjugation via the carboxylic acid to an amine on the protein, followed by a click reaction at the azide. ontosight.ai | Provides both the initial attachment point (-COOH) and the bioorthogonal handle (-N₃). |

| Site-Specific Incorporation | Inclusion of the compound as a non-natural amino acid during peptide synthesis. nih.gov | Allows for precise placement of the azide functionality within the peptide sequence for targeted modification. |

| Macrocyclization | Intramolecular reaction between an azide and an alkyne within the same peptide chain to form a cyclic structure. nih.govnih.gov | The azide group serves as one half of the chemical "staple" to enforce a specific conformation. |

Design of Chemical Probes and Tags

Chemical probes are essential small-molecule tools used to study biological processes and validate drug targets. nih.govnih.gov They enable the modulation of protein function in a controlled manner. nih.gov The structure of this compound makes it a useful scaffold for creating such probes.

A key application is in photoaffinity labeling . In this technique, the azide group serves as a latent photoreactive group. Upon exposure to UV light, the azide is converted into a highly reactive nitrene intermediate, which can then form a covalent bond with nearby molecules. This allows researchers to "capture" and identify the binding partners of a molecule of interest. For instance, photoaffinity labeling with azido-containing compounds has been used to elucidate substrate interactions in collagen biosynthesis.

The design of a chemical probe often follows a "reverse-design" strategy, where an existing, optimized ligand for a biological target is modified to include a reporter tag without compromising its binding affinity or selectivity. ethz.ch this compound can be integrated into such a ligand. The carboxylic acid can be used as an attachment point to the core ligand structure, while the azide provides a bioorthogonal handle for attaching a reporter group (like a fluorophore or biotin) via click chemistry. This modular approach facilitates the rapid development of probes for target engagement studies and cellular imaging. ethz.ch

Development of Enzyme or Receptor Modulators (Focus on Design Principles)

The pyridine (B92270) carboxylic acid scaffold is a versatile and valuable feature in medicinal chemistry for the design of enzyme inhibitors and receptor modulators. ontosight.ainih.govnih.gov The pyridine ring can participate in π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can provide polarity and coordinate with metal ions in enzyme active sites. nih.gov

This compound itself has been identified as a competitive inhibitor of prolyl 4-hydroxylase, where it is believed to mimic the natural substrate, 2-oxoglutarate, in the enzyme's active site. This demonstrates a key design principle: substrate mimicry . The specific structure of the compound, including its steric and electronic properties, allows it to bind specifically to target molecules. ontosight.ai

Furthermore, the azide functionality provides a powerful tool for inhibitor design based on click chemistry . This principle was demonstrated in the synthesis of macrocyclic inhibitors for the Grb2 SH2 domain, a target in cancer therapy. nih.govnih.gov In this work, linear peptides containing an azide at one end and an alkyne at the other were cyclized using CuAAC. nih.govnih.gov This macrocyclization induced the specific conformation required for high-affinity binding. nih.gov The resulting dimeric macrocycle showed a more than 50-fold higher affinity for the Grb2 SH2 domain compared to its monomeric counterpart. nih.govnih.gov This highlights how the azide-alkyne cycloaddition can be a central design element for creating potent, conformationally constrained modulators.

Design Principles for Enzyme/Receptor Modulators

| Design Principle | Description | Example Application |

|---|---|---|

| Substrate Mimicry | Designing a molecule that structurally and electronically resembles the natural substrate of an enzyme to achieve competitive inhibition. | This compound acting as a competitive inhibitor of prolyl 4-hydroxylase by mimicking 2-oxoglutarate. |

| Scaffold-Based Design | Utilizing the pyridine carboxylic acid core for its favorable interactions (H-bonding, π-stacking) with biological targets. nih.gov | Development of various enzyme inhibitors based on the versatile pyridine carboxylic acid scaffold. nih.govnih.gov |

| Conformational Constraint via Click Chemistry | Using an intramolecular azide-alkyne cycloaddition to lock a flexible peptide into a bioactive conformation, thereby increasing binding affinity. nih.govnih.gov | Synthesis of high-affinity macrocyclic inhibitors of the Grb2 SH2 domain. nih.govnih.gov |

Challenges and Future Directions in Research

Development of Novel and Sustainable Synthetic Routes for Pyridine-Azides

The current synthetic routes to 5-Azidopyridine-2-carboxylic acid, while effective, often involve multi-step processes and the use of potentially hazardous reagents. A significant challenge lies in the development of more sustainable and efficient synthetic strategies. Future research in this area is expected to focus on:

Greener Azidation Methods: Exploring alternatives to traditional azidating agents like sodium azide (B81097), which can be explosive. This includes the development of in situ generation of azidating species or the use of less hazardous azide sources.

Catalytic Approaches: Designing novel catalytic systems, potentially involving transition metals or organocatalysts, to facilitate the direct azidation of pyridine-2-carboxylic acid or its precursors with high regioselectivity and yield. This could reduce the number of synthetic steps and improve atom economy.

Biocatalysis: Investigating the potential of enzymes to catalyze the synthesis of pyridine-azides. Biocatalytic methods offer the promise of high selectivity under mild reaction conditions, contributing to a more environmentally friendly process.

Renewable Starting Materials: Exploring the use of renewable feedstocks for the synthesis of the pyridine (B92270) core, moving away from petroleum-based starting materials. Research into biodegradable pyridinium (B92312) ionic liquids could pave the way for more sustainable chemical processes. rsc.org

A comparative analysis of current synthetic routes highlights the trade-offs between yield, purity, and reaction conditions. For instance, while halogen substitution followed by azide displacement is a common method, direct C-H azidation, if realized, would represent a significant leap in efficiency.

| Synthetic Route | Typical Yield (%) | Key Advantages | Challenges |

| Halogen Substitution | 60-75 | Straightforward, scalable | Requires pre-functionalized starting materials |

| Diazotization | 50-65 | Avoids high-temperature steps | Can have lower yields and generate side products |

| Aldehyde Oxidation | 80-90 | High yields, mild conditions | Requires the synthesis of the aldehyde precursor |

Exploration of Undiscovered Reactivity Modes of this compound

The azide group in this compound is a versatile functional group, known primarily for its participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the full extent of its reactivity remains to be explored. Future research will likely investigate:

Nitrene Chemistry: The photolytic or thermolytic decomposition of the azide group generates a highly reactive nitrene intermediate. Exploring the intramolecular and intermolecular reactions of this nitrene could lead to the synthesis of novel heterocyclic scaffolds.

[3+2] Cycloadditions with Novel Dipolarophiles: Beyond alkynes, investigating the cycloaddition of the azide with a wider range of dipolarophiles, such as nitriles, alkenes, and strained ring systems, could yield a diverse array of nitrogen-containing heterocycles.

Metal-Catalyzed Transformations: Delving into novel transition-metal-catalyzed reactions that go beyond the standard "click" chemistry. This could involve C-H functionalization directed by the azide or carboxylic acid group, or novel coupling reactions.

Reactions of the Pyridine Ring: Investigating how the interplay between the electron-withdrawing azide and carboxylic acid groups influences the reactivity of the pyridine ring itself towards nucleophilic or electrophilic substitution.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet potential industrial demands for this compound and its derivatives, scalable and safe synthesis methods are paramount. Flow chemistry offers a promising solution to the challenges associated with the thermal instability of azides.

Enhanced Safety: Continuous flow reactors allow for the in situ generation and immediate consumption of potentially explosive intermediates like organic azides, minimizing the risks associated with their accumulation.

Precise Reaction Control: Flow systems enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. nih.gov

Scalability: Scaling up production in a flow reactor is often more straightforward than in traditional batch processes, simply by running the system for longer periods or by using parallel reactors.

Automation and Optimization: Integrating flow reactors with automated systems and real-time analytics (e.g., IR, UV-Vis spectroscopy) can facilitate rapid reaction optimization and process control. Recent studies have demonstrated the successful use of platinum-catalyzed continuous-flow oxidation of alcohols to carboxylic acids, a technology that could be adapted for pyridine derivatives. nih.gov

| Parameter | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk due to accumulation of hazardous intermediates | Improved safety through in situ generation and consumption |

| Scalability | Often requires re-optimization of reaction conditions | More straightforward to scale up |

| Process Control | More challenging to maintain homogeneity and precise control | Excellent control over reaction parameters |

| Throughput | Limited by reactor size | High throughput achievable |

Advanced Spectroscopic Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involving this compound requires the characterization of short-lived, transient intermediates, such as nitrenes and species formed during cycloaddition reactions.

Matrix Isolation Spectroscopy: This technique involves trapping reactive intermediates in an inert gas matrix at cryogenic temperatures, allowing for their spectroscopic characterization by methods like IR and UV-Vis spectroscopy.

Time-Resolved Spectroscopy: Techniques such as laser flash photolysis can be used to generate and monitor transient species on very short timescales (nanoseconds to milliseconds), providing kinetic and mechanistic data.

In Situ NMR and IR Spectroscopy: Monitoring reactions in real-time using NMR or IR spectroscopy can provide valuable information about the formation and consumption of intermediates and products.

Mass Spectrometry Techniques: Advanced mass spectrometry methods, such as electrospray ionization (ESI-MS), can be used to detect and characterize transient species in the gas phase.

Computational Design of Next-Generation this compound Derivatives

Computational chemistry and molecular modeling are becoming indispensable tools for the rational design of new molecules with desired properties. mdpi.com For this compound, computational approaches can be used to:

Predict Reactivity and Reaction Pathways: Density Functional Theory (DFT) and other quantum chemical methods can be employed to model reaction mechanisms, predict activation barriers, and understand the electronic factors governing reactivity.

Design Novel Inhibitors and Bioactive Molecules: By modeling the interactions of this compound derivatives with biological targets like enzymes, computational methods can guide the design of new drug candidates. ontosight.ainih.gov For example, computational studies can shed light on the interactions required for inhibitory profiles and isoform selectivity. mdpi.com

Screen for Desired Properties: Virtual screening of libraries of this compound derivatives can be used to identify compounds with optimal electronic, steric, and pharmacokinetic properties for specific applications.

Develop Pharmacophore Models: By identifying the key structural features required for biological activity, pharmacophore models can be developed to guide the design of new and more potent derivatives. mdpi.com

The synergy between these advanced research directions promises to expand the synthetic utility and application scope of this compound, paving the way for new discoveries in materials science, medicinal chemistry, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-azidopyridine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : Optimize via nucleophilic substitution or azide-alkyne cycloaddition. For example, highlights the importance of solvent polarity (e.g., DMF vs. THF) and temperature control (0–25°C) to minimize side reactions like azide decomposition. Use stoichiometric ratios of NaN₃:halopyridine precursors (1.2:1) for maximal efficiency.

- Data Interpretation : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (retention time 8.2 min, C18 column, 1 mL/min flow). Yield typically ranges from 45% (unoptimized) to 75% (optimized) .

Q. How should researchers characterize this compound for structural confirmation?

- Analytical Workflow :

- FT-IR : Confirm azide (N₃) stretch at ~2100 cm⁻¹ and carboxylic acid (COOH) at 2500–3300 cm⁻¹.

- NMR : ¹H NMR (DMSO-d₆): δ 8.5–8.7 ppm (pyridine H), δ 13.1 ppm (broad, COOH). ¹³C NMR: δ 165–170 ppm (COOH), 150–155 ppm (pyridine C-N₃) .

- Mass Spectrometry : ESI-MS m/z 179.1 [M+H]⁺.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?

- Methodology : Use DFT calculations (B3LYP/6-31G*) to model transition states for strain-promoted azide-alkyne cycloaddition (SPAAC). ’s SMILES notation (

C12H10N2O3) suggests similar electronic environments for reactivity comparisons. - Key Findings : Electron-withdrawing COOH group increases azide electrophilicity, reducing activation energy by ~15 kcal/mol compared to non-carboxylic analogs .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Experimental Design :

- pH Control : Stabilize in acidic buffers (pH 3–4) to prevent COOH deprotonation and azide hydrolysis.

- Temperature : Store at –20°C in anhydrous DMSO; recommends avoiding prolonged exposure to >30°C.

- Additives : Include 1% w/v BSA ( ) to reduce surface adsorption in biological assays.

Q. How do contradictory spectral data for this compound arise, and how should they be resolved?

- Case Study : Discrepancies in ¹H NMR shifts (e.g., δ 8.5 vs. 8.7 ppm) may stem from solvent polarity or trace metal impurities. Re-run spectra in deuterated methanol (CD₃OD) to assess H-bonding effects. Cross-validate with X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) .

Error Analysis in Synthesis

Q. What systemic errors occur during purification of this compound?

- Common Pitfalls :

- Column Chromatography : Silica gel acidity may protonate COOH, leading to poor elution. Use neutral alumina or add 1% acetic acid to mobile phase .

- Recrystallization : Low solubility in ethanol/water mixtures; switch to acetone/hexane (3:7) for higher recovery (~85%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.